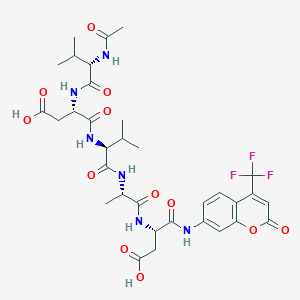

Ac-VDVAD-AFC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ac-VDVAD-AFC is a caspase-specific fluorescent substrate . It can measure caspase-3-like activity and caspase-2 activity . It is used for the research of tumor and cancer .

Molecular Structure Analysis

The molecular formula of Ac-VDVAD-AFC is C33H41F3N6O12 . Its molecular weight is 770.71 .Chemical Reactions Analysis

Ac-VDVAD-AFC is used to measure Caspase-2 activity . It is used in a buffer containing HEPES 20 mM, 40 μM DEVD‐AMC, or Ac‐VDVAD‐AFC, and 2mM dithiothreitol . The activity was calculated as arbitrary fluorescence units per min per mg protein .Physical And Chemical Properties Analysis

Ac-VDVAD-AFC is a crystalline solid . It has a solubility of 20 mM in DMSO/DMF . It is excited at 400 nm and emits at 505 nm .科学的研究の応用

Fluorogenic Substrate for Caspase-2

Ac-VDVAD-AFC is a fluorogenic substrate for caspase-2 . Upon enzymatic cleavage by caspase-2, 7-amino-4-trifluoromethylcoumarin (AFC) is released and its fluorescence can be used to quantify caspase-2 activity . AFC displays excitation/emission maxima of 400/505 nm, respectively .

Cell Death Research

Ac-VDVAD-AFC is used in cell death research, particularly in the study of apoptosis . It helps in understanding the role of caspase-2 in programmed cell death .

Proteolysis Research

This compound is also used in proteolysis research . It aids in studying the process of protein degradation and the role of caspase-2 in this process .

Biochemical Research

Ac-VDVAD-AFC is used in biochemical research, particularly in the study of enzyme substrates . It helps in understanding the interaction between enzymes and their substrates .

Fluorescence Research

The compound is used in fluorescence research . The AFC released upon enzymatic cleavage by caspase-2 exhibits fluorescence, which can be used to study various aspects of fluorescence .

Neuroblastoma Research

Ac-VDVAD-AFC has been used in neuroblastoma research . Increases in Ac-VDVAD-AFC cleavage correlated with losses in procaspase-2 (conversion to active caspase-2) in human neuroblastoma lines induced to apoptosis with C2-ceramide and NO .

作用機序

Target of Action

The primary target of Ac-VDVAD-AFC is caspase-2 , a cysteine-aspartic protease that plays a crucial role in programmed cell death, also known as apoptosis . Caspase-2 is part of the caspase family, which are key executioners of apoptosis .

Mode of Action

Ac-VDVAD-AFC acts as a fluorogenic substrate for caspase-2 . The compound contains a sequence of amino acids (VDVAD) that is a preferred cleavage site for caspase-2 . Upon enzymatic cleavage by caspase-2, 7-amino-4-trifluoromethylcoumarin (AFC) is released . The release of AFC results in fluorescence, which can be used to quantify the activity of caspase-2 .

Biochemical Pathways

The cleavage of Ac-VDVAD-AFC by caspase-2 is part of the broader apoptosis pathway. Apoptosis is a form of programmed cell death that is essential for maintaining cellular homeostasis. Caspase-2, as an initiator caspase, can trigger the execution phase of apoptosis when activated . The fluorescence resulting from the cleavage of Ac-VDVAD-AFC provides a measure of caspase-2 activity, and thus, an indication of the initiation of apoptosis.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in biological systems. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be determined experimentally.

Result of Action

The cleavage of Ac-VDVAD-AFC by caspase-2 and the subsequent release of AFC result in fluorescence . This fluorescence is a direct result of the compound’s action and serves as a quantifiable measure of caspase-2 activity . As caspase-2 activity is associated with the initiation of apoptosis, an increase in fluorescence could indicate the onset of programmed cell death.

Safety and Hazards

特性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41F3N6O12/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47)/t15-,20-,21-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQMJQIAIFEZJR-OIOUIRQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41F3N6O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![alpha-[2-(Phenylsulfonyl)hydrazono]benzenemethanol acetate](/img/structure/B592975.png)